ML 351 - 847163-28-4

ML 351

Catalog Number: EVT-276322
CAS Number: 847163-28-4
Molecular Formula: C15H11N3O
Molecular Weight: 249.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lipoxygenases (LOs) are non-heme iron-containing dioxygenases that catalyze the oxidation of polyunsaturated fatty acids to generate unsaturated fatty acid hydroperoxides. The immediate products of 15-LO fatty acid oxidation act as mediators in inflammation, thrombosis, and cancer. ML351 is an inhibitor of human reticulocyte 15-LO-1 (IC50 = 200 nM) with >250-fold selectivity over the related enzymes 5-LO, platelet 12-LO, 15-LO-2, ovine COX-1, and human COX-2.3,4 ML351 was shown to be protective against oxidative glutamate toxicity in mouse neuronal HT-22 cells and significantly reduced infarct size in an in vivo mouse model for ischemic stroke.
ML 351 is a selective 12/15 LOX inhibitor that is active in vivo.

[3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, methanesulfonic acid salt

Compound Description:

This compound is a potent antiestrogen demonstrated to have high binding affinity to estrogen receptors (ER), exceeding that of estradiol. It acts by suppressing cell growth in MCF-7 human breast cancer cells [, ].

Relevance:

WIN 55212-2 [4,5-Dihydro-2-methyl-4(4-morpholinylmethyl)-1-(1-naphthalenyl-carbonyl)-6H-pyrrolo[3,2,1-i,j]quinolin-6-one]

Compound Description:

WIN 55212-2 is a selective cannabinoid agonist that induces dose-dependent hypothermia by activating CB1 receptors. This effect is primarily mediated through the preoptic anterior hypothalamic nucleus (POAH) [, , ]. Studies show that NMDA antagonists and NOS blockers can synergistically enhance WIN 55212-2-induced hypothermia, indicating potential interactions between these systems [, ].

Relevance:

N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide

Compound Description:

This compound is a selective alpha(1A)-adrenoceptor agonist. Structure-activity studies based on this compound have led to the development of derivatives with improved uroselectivity, suggesting potential therapeutic applications in treating urinary disorders [].

Relevance:

(+/-)-(1'R,3R)-3-phenyl-1-[(1',2',3',4'-tetrahydro-5',6'-methylene-dioxy-1'-naphthalenyl) methyl] pyrrolidine methanesulfonate (ABT-200)

Compound Description:

ABT-200 is a potential antidepressant agent that acts as a dual-action drug by antagonizing alpha-2 adrenergic receptors and inhibiting the neuronal uptake of norepinephrine []. It exhibits minimal cardiovascular side effects, making it a promising candidate for further development. Studies also highlight the formation of a cytochrome P450 (P450)-metabolite complex in the liver after ABT-200 administration, contributing to its nonlinear pharmacokinetics [].

Overview

ML351, chemically known as 5-(methylamino)-2-(1-naphthalenyl)-4-oxazolecarbonitrile, is a potent and selective inhibitor of human reticulocyte 15-lipoxygenase-1. This compound was discovered through a quantitative high-throughput screening process involving approximately 74,000 small molecules, which identified its significant inhibitory effects against the 15-lipoxygenase-1 enzyme. ML351 exhibits an IC50 value of approximately 200 nanomolar and demonstrates over 250-fold selectivity against other lipoxygenase isozymes, including 5-lipoxygenase and platelet 12-lipoxygenase, making it a promising candidate for therapeutic applications in conditions such as stroke and cancer .

Source and Classification

ML351 is classified as a small molecule inhibitor targeting the lipoxygenase family of enzymes. Specifically, it inhibits the human reticulocyte 15-lipoxygenase-1 enzyme, which plays a crucial role in the metabolism of arachidonic acid into inflammatory mediators. The compound has been studied for its potential therapeutic relevance in various diseases characterized by excessive inflammation, such as ischemic stroke and certain cancers .

Synthesis Analysis

Methods and Technical Details

The synthesis of ML351 involves a multi-step process that begins with the reaction of 1-naphthoic acid and 2-aminomalononitrile in the presence of triethanolamine and propylphosphonic anhydride. The reaction mixture is subjected to heating and subsequent cooling steps to facilitate the formation of the desired product. Following this, sodium borohydride is introduced to reduce intermediates to yield ML351 as a colorless solid with a yield of approximately 27% .

Synthesis Steps:

  1. Combine 1-naphthoic acid and 2-aminomalononitrile with triethanolamine.
  2. Add propylphosphonic anhydride and heat the mixture.
  3. Cool the mixture and add sodium borohydride.
  4. Extract the crude product using ethyl acetate.
  5. Purify using flash chromatography.
Molecular Structure Analysis

Structure and Data

ML351 has a molecular formula of C15H11N3O and a molecular weight of 249.3 g/mol. The structure features an oxazole ring fused with a naphthalene moiety, which contributes to its biological activity. The compound's structural characteristics are essential for its interaction with the active site of lipoxygenases, allowing for selective inhibition .

Structural Representation

  • Molecular Formula: C15H11N3O
  • Molecular Weight: 249.3 g/mol
  • CAS Number: 847163-28-4
Chemical Reactions Analysis

Reactions and Technical Details

ML351 primarily functions through competitive inhibition of the lipoxygenase enzymes, preventing them from catalyzing the dioxygenation of polyunsaturated fatty acids such as arachidonic acid. This mechanism reduces the production of pro-inflammatory mediators, thus mitigating inflammatory responses associated with various pathological conditions .

In experimental models, ML351 has shown efficacy in reducing infarct size in ischemic stroke models by approximately 30%, highlighting its potential therapeutic benefits .

Mechanism of Action

Process and Data

The mechanism by which ML351 exerts its effects involves tight binding to the active site of human reticulocyte 15-lipoxygenase-1 without displacing the active-site ferric ion. This mixed inhibition leads to decreased production of inflammatory lipid mediators while preserving some enzymatic function that may be necessary for homeostasis .

In vivo studies indicate that ML351 can modulate inflammatory responses significantly, suggesting its dual role in both inhibiting excessive inflammation while potentially altering immune responses during recovery phases post-injury or infarction .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid
  • Storage Conditions: Store at -20°C
  • Solubility: Soluble in dimethyl sulfoxide (DMSO)

Chemical Properties

  • Stability: ML351 maintains stability in various pH environments (pH 7.4 buffer) over extended periods.
  • Reactivity: Exhibits selective inhibition against specific lipoxygenases without affecting other related enzymes significantly .
Applications

ML351 has been investigated for its potential applications in scientific research focusing on:

  • Inflammatory Diseases: Its ability to inhibit lipoxygenases makes it valuable in studying conditions like asthma, arthritis, and cardiovascular diseases.
  • Neuroprotection: Demonstrated protective effects against oxidative stress in neuronal cells suggest potential applications in neurodegenerative diseases .
  • Cancer Research: Given its role in modulating inflammatory pathways, ML351 may be explored as a therapeutic agent in cancer treatment strategies targeting inflammation-related tumor progression .

Properties

CAS Number

847163-28-4

Product Name

ML 351

IUPAC Name

5-(methylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

InChI

InChI=1S/C15H11N3O/c1-17-15-13(9-16)18-14(19-15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,17H,1H3

InChI Key

DYXYXTDIFMDJIR-UHFFFAOYSA-N

SMILES

CNC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)C#N

Solubility

Soluble in DMSO

Synonyms

ML 351; ML-351; ML351

Canonical SMILES

CNC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.